4-(2-Hydroxyethoxy)benzaldehyde is an aromatic compound characterized by the presence of a benzaldehyde moiety substituted with a hydroxyethoxy group. Its chemical formula is , and it has a molecular weight of approximately 166.18 g/mol. This compound appears as a white to light yellow crystalline powder and has a melting point ranging from 38.0 to 44.0 °C . The compound is also known by its CAS Registry Number, 22042-73-5.
These reactions highlight its reactivity, making it useful in organic synthesis .
Several methods have been reported for the synthesis of 4-(2-Hydroxyethoxy)benzaldehyde:
These methods provide versatile pathways for synthesizing this compound depending on available starting materials and desired yields.
4-(2-Hydroxyethoxy)benzaldehyde finds applications in various fields:
Interaction studies involving 4-(2-Hydroxyethoxy)benzaldehyde primarily focus on its reactivity with biological molecules and its role as a potential ligand in coordination chemistry. Research indicates that compounds with similar functional groups can interact with proteins or enzymes, potentially influencing their activity. Further studies could elucidate specific interactions relevant to medicinal chemistry and biochemistry .
Several compounds exhibit structural similarities to 4-(2-Hydroxyethoxy)benzaldehyde, including:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 4-(2-Hydroxyethoxy)benzaldehyde | Aromatic aldehyde | Hydroxyethoxy substitution enhances solubility |
| 2-(2-Hydroxyethoxy)benzaldehyde | Aromatic aldehyde | Different substitution pattern affects reactivity |
| Benzaldehyde | Simple aromatic aldehyde | Baseline for comparison |
| 4-Hydroxybenzaldehyde | Aromatic aldehyde | Hydroxyl group instead of hydroxyethoxy |
This comparison illustrates how variations in substituents influence the chemical behavior and potential applications of these compounds. Each compound's unique characteristics make them suitable for different applications in organic synthesis and material science.
Irritant